molecular formula C18H15NO4S2Se B13117667 N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide

N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide

Katalognummer: B13117667
Molekulargewicht: 452.4 g/mol
InChI-Schlüssel: UARWCDXCNIRIPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide is an organoselenium compound characterized by the presence of selenium and sulfonamide groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of phenylselenol with a suitable sulfonyl chloride in the presence of a base. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Base: Bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinamide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or selenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield selenoxide derivatives, while reduction with sodium borohydride may produce sulfinamide derivatives.

Wissenschaftliche Forschungsanwendungen

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with molecular targets and pathways, which may include:

    Molecular Targets: Enzymes, proteins, and other biomolecules that interact with the selenium and sulfonyl groups.

    Pathways Involved: Redox pathways, signaling pathways, and other biochemical processes influenced by the compound’s chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Phenylselanyl)benzenesulfonamide: Lacks the additional sulfonyl group, which may affect its reactivity and applications.

    N-(Phenylsulfonyl)benzenesulfonamide: Lacks the selenium atom, which may influence its chemical properties and biological activities.

Eigenschaften

Molekularformel

C18H15NO4S2Se

Molekulargewicht

452.4 g/mol

IUPAC-Name

N-(benzenesulfonyl)-N-phenylselanylbenzenesulfonamide

InChI

InChI=1S/C18H15NO4S2Se/c20-24(21,16-10-4-1-5-11-16)19(26-18-14-8-3-9-15-18)25(22,23)17-12-6-2-7-13-17/h1-15H

InChI-Schlüssel

UARWCDXCNIRIPY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.